molecular formula C25H41NO4 B1677334 methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate

methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate

Cat. No.: B1677334
M. Wt: 419.6 g/mol
InChI Key: UQEOPLABKYFAJH-FPNSLHOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OP-2507: is a prostacyclin agonist, which means it mimics the action of prostacyclin, a compound that plays a crucial role in various physiological processes. OP-2507 is primarily investigated for its potential therapeutic applications in treating hepatic insufficiency and hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OP-2507 involves multiple steps, starting from cyclohexane-1,4-diol. The partial protection of cyclohexane-1,4-diol with dihydropyran and p-toluenesulfonic acid in dichloromethane yields the monotetrahydropyranyloxy derivative. This intermediate is then oxidized with oxalyl chloride in dimethyl sulfoxide and dichloromethane to form 4-(tetrahydropyranyloxy)cyclohexanone. Subsequent steps involve condensation, deprotection, hydrogenation, mesylation, and hydrolysis to yield the final product .

Industrial Production Methods: The industrial production of OP-2507 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as column chromatography and phase-transfer catalysis helps in achieving the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: OP-2507 undergoes various chemical reactions, including oxidation, reduction, substitution, and condensation.

Common Reagents and Conditions:

    Oxidation: Oxalyl chloride in dimethyl sulfoxide and dichloromethane.

    Reduction: Hydrogenation with hydrogen over palladium on carbon in methanol.

    Substitution: Mesylation with mesyl chloride and triethylamine in dichloromethane.

    Condensation: Wittig condensation with sodium hydride in tetrahydrofuran.

Major Products: The major products formed from these reactions include intermediates such as 4-(tetrahydropyranyloxy)cyclohexanone, 4-propenylcyclohexanol, and cis-4-propylcyclohexanecarboxylic acid .

Mechanism of Action

OP-2507 exerts its effects by acting as a prostacyclin agonist. It binds to the prostacyclin receptor (PGI2 receptor) on the surface of target cells, leading to the activation of intracellular signaling pathways. This activation results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and protection of myocardial tissue during ischemia .

Comparison with Similar Compounds

    Iloprost: Another prostacyclin analog used for treating pulmonary arterial hypertension.

    Treprostinil: A prostacyclin analog used for treating pulmonary arterial hypertension and preventing platelet aggregation.

    Epoprostenol: A naturally occurring prostacyclin used for treating pulmonary arterial hypertension and preventing platelet aggregation.

Uniqueness: OP-2507 is unique in its stability and potency as a prostacyclin agonist. It has shown significant benefits in myocardial ischemia without the well-known action of preventing platelet aggregation, making it a valuable compound for specific therapeutic applications .

Properties

IUPAC Name

methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO4/c1-3-6-17-9-11-18(12-10-17)23(27)14-13-20-21-15-19(26-22(21)16-24(20)28)7-4-5-8-25(29)30-2/h13-14,17-18,20-24,27-28H,3-12,15-16H2,1-2H3/b14-13+/t17?,18?,20-,21-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEOPLABKYFAJH-FPNSLHOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C(C=CC2C(CC3C2CC(=N3)CCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2CC(=N3)CCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate
Reactant of Route 2
methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate
Reactant of Route 4
methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate
Reactant of Route 5
methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate
Reactant of Route 6
methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.